![molecular formula C12H17FN2O B1489910 3-(7-Fluor-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amin CAS No. 1780498-90-9](/img/structure/B1489910.png)

3-(7-Fluor-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amin

Übersicht

Beschreibung

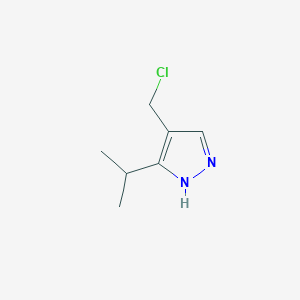

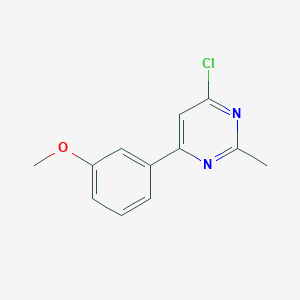

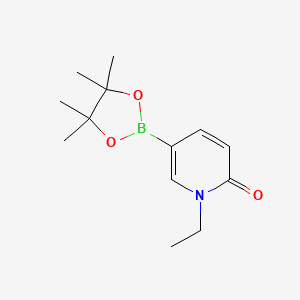

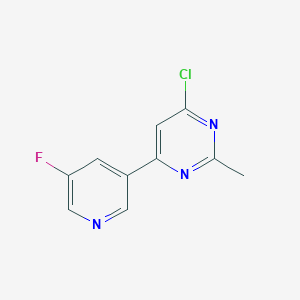

3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine is a useful research compound. Its molecular formula is C12H17FN2O and its molecular weight is 224.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticonvulsivum

Verbindungen, die mit der Benzo[f][1,4]oxazepin-Struktur verwandt sind, wurden auf ihre antikonvulsiven Eigenschaften untersucht. Sie haben sich als vielversprechend bei der Behandlung von Epilepsie erwiesen, einer der häufigsten neurologischen Erkrankungen, die durch unkontrollierte Krämpfe aufgrund übermäßiger neuronaler Entladungen gekennzeichnet ist . Die Wirksamkeit dieser Verbindungen kann anhand des Maximalen Elektroschocktests (MES) an Tiermodellen bewertet werden, einem Standardverfahren zur Beurteilung von Antiepileptika (AEDs) .

Hypnotische Wirkungen

Die hypnotischen Wirkungen von Benzo[f][1,4]oxazepin-Derivaten wurden anhand des Pentobarbital-induzierten Schlaf-Tests an Mäusen untersucht. Höhere Dosen dieser Verbindungen erhöhen die Schlafdauer signifikant, was auf ihr Potenzial als hypnotische Mittel hindeutet . Diese Anwendung könnte zur Entwicklung neuer Medikamente zur Behandlung von Schlaflosigkeit und anderen Schlafstörungen führen.

Neurotoxizitätsstudien

Die Neurotoxizität von Benzo[f][1,4]oxazepin-Derivaten ist ein wichtiger Aspekt ihrer Forschungsanwendungen. Die Bewertung der neurotoxischen Wirkungen an Tiermodellen hilft dabei, das Sicherheitsprofil dieser Verbindungen und ihre möglichen Nebenwirkungen bei der Verwendung als Therapeutika zu verstehen .

Entwicklung synthetischer Methoden

Die Synthese von Benzo[f][1,4]oxazepin-Derivaten beinhaltet neuartige synthetische Methoden, die zum Bereich der organischen Chemie beitragen können. Forscher haben Protokolle zur Herstellung dieser Verbindungen durch Reaktion von 2-Aminophenolen mit Alkinen entwickelt, was eine wertvolle Ergänzung zu synthetischen Methoden darstellen kann .

Selektive TNIK-Inhibitoren

Benzo[f][1,4]oxazepin-Derivate wurden als eine neue Klasse selektiver TNIK-Inhibitoren entdeckt. TNIK ist am Wnt-Signalweg beteiligt, der eine entscheidende Rolle beim kolorektalen Krebs spielt. Die Hemmung von TNIK kann signifikante anti-krebsartige Wirkungen haben, insbesondere gegen kolorektalen Krebs .

Medizinisch-chemische Forschung

Die Struktur der Verbindung ist in der medizinischen Chemie für die Entwicklung neuer Medikamente von Interesse. Ihre pharmakologischen Eigenschaften können modifiziert werden, um die Wirksamkeit zu erhöhen und die Toxizität zu reduzieren, wodurch sie zu einem wertvollen Gerüst für die Medikamentenentwicklung wird .

Wirkmechanismus

Target of Action

Similar compounds have been evaluated as anticonvulsant agents , suggesting that they may interact with targets involved in neuronal signaling.

Mode of Action

It is known that similar compounds exhibit anticonvulsant activities , which typically involve modulation of ion channels or neurotransmitter systems in the brain.

Biochemical Pathways

Anticonvulsant agents often influence pathways related to neuronal excitability and neurotransmission .

Result of Action

Similar compounds have been shown to exhibit anticonvulsant effects , suggesting that this compound may also have potential in reducing seizure activity.

Biochemische Analyse

Biochemical Properties

3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with GABA receptors, enhancing their inhibitory effects on neuronal activity. This interaction is crucial for its anticonvulsant properties, as it helps to stabilize neuronal firing and prevent seizures . Additionally, the compound may interact with other biomolecules, such as ion channels and neurotransmitter transporters, further contributing to its biochemical effects.

Cellular Effects

The effects of 3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in neurotransmission, leading to changes in synaptic plasticity and neuronal communication. It also affects cellular metabolism by modulating the activity of metabolic enzymes, which can impact energy production and utilization within cells .

Molecular Mechanism

At the molecular level, 3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine exerts its effects through several mechanisms. It binds to specific sites on GABA receptors, enhancing their inhibitory function. This binding interaction leads to increased chloride ion influx into neurons, hyperpolarizing the cell membrane and reducing neuronal excitability. Additionally, the compound may inhibit or activate other enzymes, such as kinases and phosphatases, which play roles in signal transduction and cellular regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity. Over time, it may undergo metabolic degradation, leading to the formation of inactive or less active metabolites . Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its therapeutic effects with minimal toxicity.

Dosage Effects in Animal Models

The effects of 3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine vary with different dosages in animal models. At lower doses, the compound exhibits anticonvulsant and anxiolytic effects without significant adverse effects. At higher doses, it may cause sedation, motor impairment, and other toxic effects. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired therapeutic outcomes . Careful dosage optimization is essential to balance efficacy and safety in preclinical studies.

Metabolic Pathways

3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its biotransformation into various metabolites. These metabolites may retain some biological activity or be further processed into inactive forms. The compound’s metabolism can affect metabolic flux and alter the levels of specific metabolites within cells . Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of 3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Within cells, it may be transported by membrane-bound transporters or diffuse passively across cell membranes. The compound’s localization and accumulation in specific tissues can influence its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of 3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine is essential for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to synaptic vesicles in neurons, where it can modulate neurotransmitter release. Alternatively, it may accumulate in the endoplasmic reticulum or mitochondria, affecting protein synthesis and energy production . Understanding its subcellular distribution is crucial for elucidating its mechanism of action.

Eigenschaften

IUPAC Name |

3-(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2O/c13-11-2-3-12-10(8-11)9-15(5-1-4-14)6-7-16-12/h2-3,8H,1,4-7,9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGFSHKOGVMNNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(CN1CCCN)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B1489828.png)

![1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1489829.png)

![3-propyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1489830.png)

![1-[(2,4-Difluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1489840.png)

![5-cyclopropyl-4H,7H-thieno[3,2-b]pyridin-7-one](/img/structure/B1489844.png)